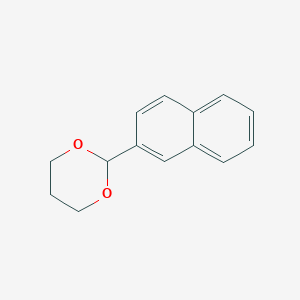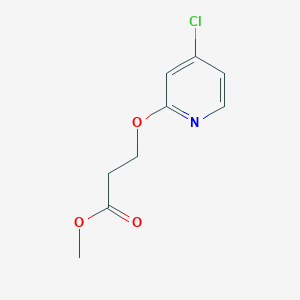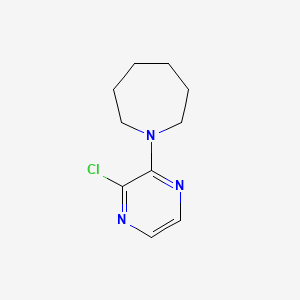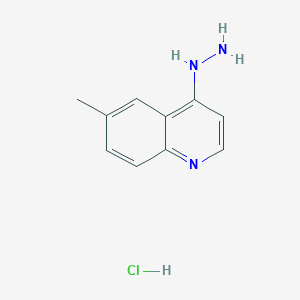
2-Naphthalen-2-yl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalen-2-yl-1,3-dioxane is an organic compound that features a naphthalene ring fused with a 1,3-dioxane ring. This compound is of interest due to its unique structural properties and potential applications in various fields of chemistry and industry. The naphthalene ring provides aromatic stability, while the 1,3-dioxane ring offers additional functional versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalen-2-yl-1,3-dioxane typically involves the reaction of 2-naphthol with formaldehyde and ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the 1,3-dioxane ring. Commonly used acids for this reaction include p-toluenesulfonic acid or sulfuric acid, and the reaction is often carried out in a solvent such as toluene with the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity. The use of catalysts and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalen-2-yl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions include naphthoquinones, dihydronaphthalenes, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Naphthalen-2-yl-1,3-dioxane has found applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-Naphthalen-2-yl-1,3-dioxane involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may be due to the disruption of cell membrane integrity or inhibition of essential enzymes .
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalen-1-yl-1,3-dioxane: Similar structure but with the naphthalene ring attached at a different position.
1,3-Dioxolane derivatives: Compounds with a similar dioxane ring but different aromatic substituents.
Naphthalene derivatives: Compounds with various functional groups attached to the naphthalene ring.
Uniqueness
2-Naphthalen-2-yl-1,3-dioxane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of aromatic stability and functional versatility makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
31053-73-3 |
|---|---|
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
2-naphthalen-2-yl-1,3-dioxane |
InChI |
InChI=1S/C14H14O2/c1-2-5-12-10-13(7-6-11(12)4-1)14-15-8-3-9-16-14/h1-2,4-7,10,14H,3,8-9H2 |
Clave InChI |
CBRARZGZWVHMSX-UHFFFAOYSA-N |
SMILES canónico |
C1COC(OC1)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Ethynyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11891495.png)

![Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylicacid](/img/structure/B11891501.png)

![(5-Chlorobenzo[b]thiophen-3-yl)boronic acid](/img/structure/B11891515.png)



![6-Bromo-1-methyl-3a,7a-dihydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11891542.png)
